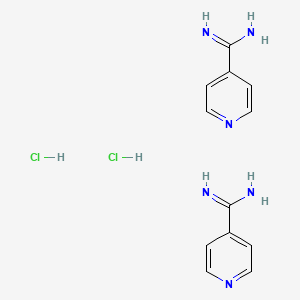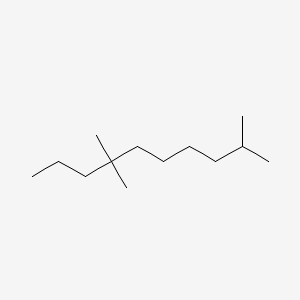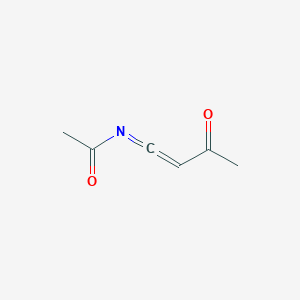![molecular formula C8H8O B13803112 Tricyclo[4.2.0.02,4]oct-7-en-5-one CAS No. 56666-78-5](/img/structure/B13803112.png)
Tricyclo[4.2.0.02,4]oct-7-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[42002,4]oct-7-en-5-one is a unique organic compound with the molecular formula C8H8O It is characterized by its tricyclic structure, which includes a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.2.0.02,4]oct-7-en-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[4.2.0.02,4]oct-7-en-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tricyclic compounds.
Scientific Research Applications
Tricyclo[4.2.0.02,4]oct-7-en-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo[4.2.0.02,4]oct-7-en-5-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways .
Comparison with Similar Compounds
Tricyclo[4.2.0.02,4]octan-5-one: Similar structure but lacks the double bond at the 7-position.
Bicyclo[2.2.1]heptan-2-one: A simpler bicyclic compound with a ketone group.
Adamantanone: A tricyclic compound with a different ring structure.
Properties
CAS No. |
56666-78-5 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
tricyclo[4.2.0.02,4]oct-7-en-5-one |
InChI |
InChI=1S/C8H8O/c9-8-5-2-1-4(5)6-3-7(6)8/h1-2,4-7H,3H2 |
InChI Key |
ADXLIAGMLNOWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)C3C2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


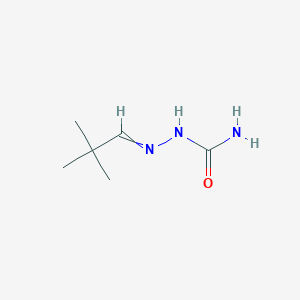
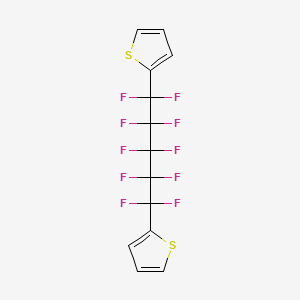
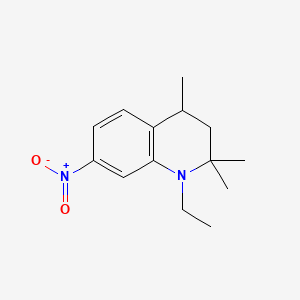

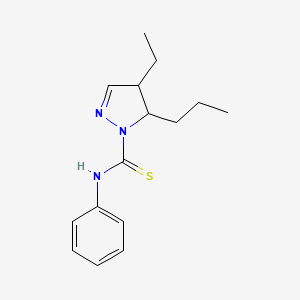


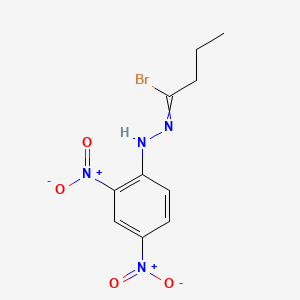
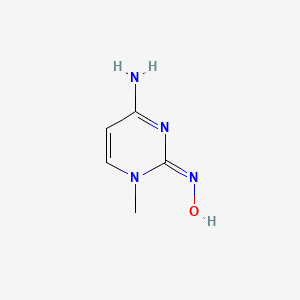
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
